molecular formula C22H25NO4 B1343388 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone CAS No. 898761-41-6

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone

Cat. No. B1343388
M. Wt: 367.4 g/mol
InChI Key: LMUPKDQRFOSZEU-UHFFFAOYSA-N
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Description

The compound "3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone" is a structurally complex molecule that appears to be related to a family of spirocyclic compounds. These compounds have garnered interest due to their diverse biological activities and potential therapeutic applications. The spirocyclic framework, particularly the 1,4-dioxa-8-azaspiro[4.5]decan motif, is a common structural feature in this class of compounds, which have been explored for various biological activities including antitumor, antihypertensive, and other pharmacological properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves multi-step reactions starting from simple precursors such as aminophenols, glycolic acid, or lactic acid. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones involves metal-catalyzed oxidative cyclization as a key step, with conditions that have been investigated and optimized for the production of various derivatives . Additionally, photomediated spirocyclization has been employed to construct azaspiro[4.5]deca-6,9-diene-3,8-dione structures without the need for metals or oxidants, highlighting a green approach to these molecules .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage that joins two rings at a single atom. In the case of azaspiro[4.5]decanes, this linkage typically involves a nitrogen atom that is part of a larger heterocyclic system. The spiro linkage imparts a degree of three-dimensional complexity to the molecule, which can influence its biological activity and interaction with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including oxidative cyclization, ipso-cyclization, and dearomatization. For example, the oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides leads to the formation of 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones . These reactions are often catalyzed by transition metals such as copper and can be used to introduce functional groups or to construct complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of heteroatoms such as oxygen and nitrogen within the spirocyclic framework can affect properties like solubility, boiling point, and melting point. The electronic properties of the spiro linkage and the substituents attached to the spiro system can also impact the reactivity of these molecules. For example, the introduction of methoxy groups can increase the electron density on the aromatic ring, potentially affecting the molecule's reactivity and interaction with biological targets .

Scientific Research Applications

Mechanistic Insights into Lignin Acidolysis

One study focuses on the acidolysis of lignin model compounds, providing insights into the mechanisms that could be relevant to understanding how compounds with similar structural motifs might behave under certain conditions. Although the study directly addresses lignin model compounds, the underlying chemistry could offer a basis for investigating the reactivity and potential applications of the compound in material science or biochemistry contexts (Yokoyama, 2015).

Environmental Behavior of Phenolic Compounds

Another relevant area of research is the environmental occurrence, fate, and behavior of parabens, a class of compounds that, like the compound , contain methoxybenzophenone structures. This research could illuminate how similar compounds might interact with ecosystems, providing a foundation for environmental chemistry studies focused on pollution, degradation pathways, or the design of environmentally benign compounds (Haman et al., 2015).

Antioxidant Capacity Assays

The evaluation of antioxidant capacity, including the mechanisms and assays used to determine the efficacy of antioxidants, could be directly relevant to assessing the potential antioxidant properties of the compound. Studies reviewing antioxidant assays provide a methodological framework that could be applied to investigate whether and how the compound acts as an antioxidant, which is significant for its potential applications in pharmacology, food science, and materials science (Ilyasov et al., 2020).

Enzymatic Treatment of Organic Pollutants

Research into the enzymatic remediation of organic pollutants using redox mediators provides a framework for considering how the compound might be used or affected in biotechnological applications aimed at environmental remediation. This area of research is crucial for understanding the compound's potential role in degrading or transforming pollutants, suggesting applications in environmental biotechnology (Husain & Husain, 2007).

Safety And Hazards

The compound 1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methoxybenzophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, and protective gloves/ eye protection/ face protection should be worn .

properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-20-7-3-6-19(15-20)21(24)18-5-2-4-17(14-18)16-23-10-8-22(9-11-23)26-12-13-27-22/h2-7,14-15H,8-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUPKDQRFOSZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643297
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone

CAS RN

898761-41-6
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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